molecular formula C27H20BrN3O5S B12028629 4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 769156-18-5

4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12028629
CAS No.: 769156-18-5
M. Wt: 578.4 g/mol
InChI Key: IMZZCUNNUCUZNU-RDRPBHBLSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, including bromination, sulfonylation, and carbohydrazonoyl formation. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.

Chemical Reactions Analysis

4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The brominated phenyl ring may also play a role in the compound’s biological effects by facilitating interactions with cellular membranes and receptors .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-(2-(4-((phenylsulfonyl)amino)benzoyl)carbohydrazonoyl)phenyl benzoate include:

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the brominated phenyl ring, phenylsulfonyl group, and carbohydrazonoyl linkage in this compound distinguishes it from other related compounds .

Properties

CAS No.

769156-18-5

Molecular Formula

C27H20BrN3O5S

Molecular Weight

578.4 g/mol

IUPAC Name

[2-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-4-bromophenyl] benzoate

InChI

InChI=1S/C27H20BrN3O5S/c28-22-13-16-25(36-27(33)20-7-3-1-4-8-20)21(17-22)18-29-30-26(32)19-11-14-23(15-12-19)31-37(34,35)24-9-5-2-6-10-24/h1-18,31H,(H,30,32)/b29-18+

InChI Key

IMZZCUNNUCUZNU-RDRPBHBLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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